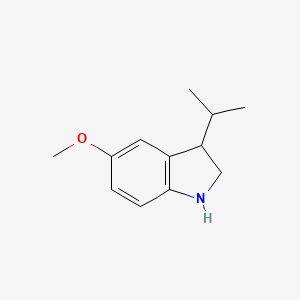

5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17687208

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 5-methoxy-3-propan-2-yl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C12H17NO/c1-8(2)11-7-13-12-5-4-9(14-3)6-10(11)12/h4-6,8,11,13H,7H2,1-3H3 |

| Standard InChI Key | KGJYKTULWATYAP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1CNC2=C1C=C(C=C2)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a partially saturated indole system (2,3-dihydro-1H-indole), where the methoxy group occupies the 5-position and the isopropyl substituent is at the 3-position. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The IUPAC name, 5-methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole, reflects these substituents’ positions.

Key Structural Features

-

Indoline backbone: The 2,3-dihydro modification reduces aromaticity compared to indole, increasing flexibility and altering electronic distribution.

-

Methoxy group: The electron-donating methoxy substituent at C5 enhances resonance stabilization and modulates solubility.

-

Isopropyl group: The branched alkyl chain at C3 contributes to hydrophobic interactions in biological systems.

The molecular structure is represented by the SMILES notation CC(C)C1CNC2=C1C=CC(=C2)OC, which encodes the connectivity and stereochemistry.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 191.27 g/mol | |

| Hydrogen bond donors | 1 (NH group) | |

| Hydrogen bond acceptors | 2 (O atoms) | |

| Topological polar surface area | 21 Ų |

The compound’s moderate polarity, driven by the methoxy group, suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Manufacturing

Optimization Strategies

-

Temperature control: Maintaining 80–100°C during cyclization improves yield by minimizing side reactions.

-

Solvent selection: Ethanol or acetonitrile enhances intermediate stability.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound.

Industrial-Scale Production

Large-scale synthesis may employ continuous flow reactors to enhance efficiency. For example, microreactors enable precise control over residence time and temperature, reducing byproduct formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive structural confirmation:

-

¹H NMR: The NH proton resonates at δ 7.8–8.2 ppm (broad singlet), while the methoxy group appears as a singlet near δ 3.8 ppm.

-

¹³C NMR: The carbonyl carbon (C2) is observed at δ 170–175 ppm, and the quaternary C3 (isopropyl attachment) appears at δ 45–50 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 191.27, consistent with the molecular weight. Fragmentation patterns confirm the loss of the isopropyl group () and methoxy moiety ().

Computational Insights

Molecular Docking Studies

Docking simulations using the serotonin 5-HT receptor (PDB ID: 6WGT) predict favorable binding interactions:

-

Hydrogen bonding: Between the methoxy oxygen and Ser159 residue.

-

Hydrophobic contacts: Isopropyl group with Val156 and Phe234.

ADMET Predictions

-

Absorption: High gastrointestinal permeability (Caco-2 model: > 1 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the indoline nitrogen.

Comparative Analysis with Related Compounds

Table 2 contrasts key features of 5-methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole with analogous structures:

The saturated indoline core in the target compound reduces planarity, potentially altering receptor selectivity compared to its aromatic counterpart .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Avoiding isomer formation during cyclization requires tailored catalysts.

-

Scalability: Transitioning from batch to flow chemistry necessitates optimized reaction parameters.

Research Opportunities

-

Targeted drug delivery: Conjugating the compound with nanoparticles to enhance blood-brain barrier penetration.

-

Structure-activity relationships (SAR): Systematically varying substituents to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume